molecular formula C22H22F3N3O3 B11302179 N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11302179
M. Wt: 433.4 g/mol
InChI Key: RFNPXXVGFGYPJD-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a dimethylamino group, a trifluoromethylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions and various catalysts to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its trifluoromethylphenyl group, in particular, contributes to its high stability and reactivity, making it a valuable compound for various scientific research endeavors.

Properties

Molecular Formula

C22H22F3N3O3

Molecular Weight

433.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H22F3N3O3/c1-28(2)19(14-4-8-16(9-5-14)22(23,24)25)13-26-21(29)18-12-20(31-27-18)15-6-10-17(30-3)11-7-15/h4-12,19H,13H2,1-3H3,(H,26,29)

InChI Key

RFNPXXVGFGYPJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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